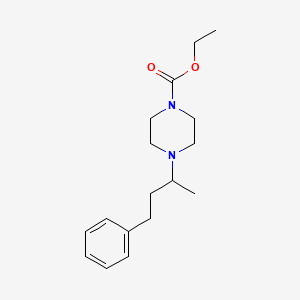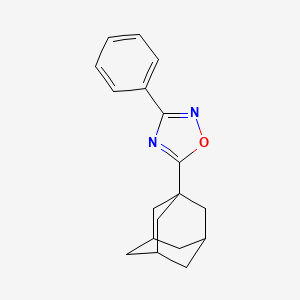
ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate, also known as EPPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in various scientific research applications. EPPP is a psychoactive drug that has been used for its stimulant and hallucinogenic effects, but it is not approved for medical use.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate is not fully understood. It is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased stimulation and euphoria.
Biochemical and Physiological Effects:
ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate in lab experiments is its ability to stimulate the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a useful tool for studying the mechanisms of action of other psychoactive drugs. However, ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate is not approved for medical use and has potential side effects, which limits its use in lab experiments.
Orientations Futures
There are several future directions for ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate research. One area of interest is its potential use in treating depression and other mental health disorders. Another area of interest is its potential use as a research tool to study the mechanisms of action of other psychoactive drugs. Additionally, further research is needed to understand the long-term effects of ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate use and its potential for abuse.
Méthodes De Synthèse
The synthesis of ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate involves the reaction of 1-methyl-3-phenylpropylamine with ethyl chloroformate and piperazine. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate has been used in scientific research for its stimulant and hallucinogenic effects. It has been studied for its potential use in treating depression, anxiety, and other mental health disorders. ethyl 4-(1-methyl-3-phenylpropyl)-1-piperazinecarboxylate has also been used as a research tool to study the mechanisms of action of other psychoactive drugs.
Propriétés
IUPAC Name |
ethyl 4-(4-phenylbutan-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-17(20)19-13-11-18(12-14-19)15(2)9-10-16-7-5-4-6-8-16/h4-8,15H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYSGPKKKQQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)
![ethyl [5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4979768.png)


![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4979818.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979832.png)
![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)
